molecular formula C8H8N2O2 B7979833 (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 849050-02-8

(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B7979833
CAS RN: 849050-02-8
M. Wt: 164.16 g/mol
InChI Key: JSHWYMVQSPFANN-LURJTMIESA-N
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Description

(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound exhibited notable antibacterial activity in vitro, demonstrating the potential of this class of compounds in developing new antibacterial agents (Toja et al., 1986).

  • Novel Synthetic Routes : Brodrick and Wibberley (1975) described a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles undergoing condensation with 1,3-dicarbonyl compounds, leading to 1H-pyrrolo[2,3-b]pyridines. This study provided a novel synthetic route for these compounds, which are structurally significant in medicinal chemistry (Brodrick & Wibberley, 1975).

  • Biological Activity and New Synthesis Methods : Guo et al. (2015) developed a concise, three-step synthesis of pyrrolo[2,3-b]pyridines starting from L-alanine. They synthesized derivatives of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, highlighting the biological significance of these structures in drug discovery (Guo et al., 2015).

  • Palladium-Catalyzed Decarboxylative Couplings : Suresh et al. (2013) reported on palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids. This process led to the synthesis of 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3-b]pyridines, demonstrating the chemical versatility of these compounds in complex organic syntheses (Suresh et al., 2013).

properties

IUPAC Name

(2S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWYMVQSPFANN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479447
Record name (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849050-02-8
Record name (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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